molecular formula C13H13NO B13432436 (E)-(3,4-Dihydro-7-methoxy-1(2H)-naphthalenylidene)acetonitrile

(E)-(3,4-Dihydro-7-methoxy-1(2H)-naphthalenylidene)acetonitrile

Cat. No.: B13432436
M. Wt: 199.25 g/mol
InChI Key: SWTIDKZDGAFNSA-YRNVUSSQSA-N
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Description

(E)-(3,4-Dihydro-7-methoxy-1(2H)-naphthalenylidene)acetonitrile is an organic compound with a complex structure that includes a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(3,4-Dihydro-7-methoxy-1(2H)-naphthalenylidene)acetonitrile typically involves the reaction of 7-methoxy-3,4-dihydro-1(2H)-naphthalenone with a suitable nitrile source under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-(3,4-Dihydro-7-methoxy-1(2H)-naphthalenylidene)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-(3,4-Dihydro-7-methoxy-1(2H)-naphthalenylidene)acetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-(3,4-Dihydro-7-methoxy-1(2H)-naphthalenylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (E)-(3,4-Dihydro-7-methoxy-1(2H)-naphthalenylidene)acetaldehyde
  • (E)-(3,4-Dihydro-7-methoxy-1(2H)-naphthalenylidene)acetone

Uniqueness

(E)-(3,4-Dihydro-7-methoxy-1(2H)-naphthalenylidene)acetonitrile is unique due to its specific structural features, such as the presence of a nitrile group and a methoxy-substituted naphthalene ring

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

(2E)-2-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)acetonitrile

InChI

InChI=1S/C13H13NO/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h5-7,9H,2-4H2,1H3/b11-7+

InChI Key

SWTIDKZDGAFNSA-YRNVUSSQSA-N

Isomeric SMILES

COC1=CC\2=C(CCC/C2=C\C#N)C=C1

Canonical SMILES

COC1=CC2=C(CCCC2=CC#N)C=C1

Origin of Product

United States

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